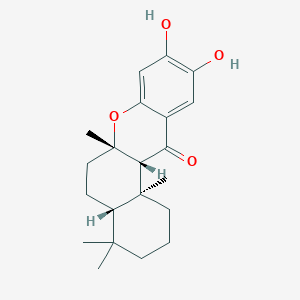
15-Oxopuupehenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Oxopuupehenol is a natural product found in Hyrtios with data available.
Aplicaciones Científicas De Investigación
Antitumoral Activity
15-Oxopuupehenol exhibits notable antitumoral effects across various cancer cell lines. Initial studies indicated IC50 values ranging from 0.1 to 10 µg/mL against human lung and colon cancer cells, demonstrating its potential as an anticancer agent . More recent investigations have confirmed these findings, showing that this compound can inhibit tumor growth effectively. For example, in a study involving human breast and leukemia cell lines, the compound displayed IC50 values between 4 µM and 15 µM, indicating a promising therapeutic window for cancer treatment .
Table 1: Antitumoral Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| Human Lung Carcinoma | 0.1 - 1 |
| Human Colon Cancer | 1 - 10 |
| Human Breast Cancer | 4 - 15 |
| Murine Leukemia | Variable |
Antimalarial Effects
The compound has also shown efficacy against malaria. Research has documented low IC50 values for this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism appears to involve interference with the parasite's metabolic processes, making it a candidate for further development as an antimalarial drug .
Antioxidant Properties
In addition to its anticancer and antimalarial activities, this compound has demonstrated significant antioxidant properties. It acts as an inhibitor of lipoxygenases (LOX), enzymes involved in inflammatory processes. The compound exhibits an IC50 value of 0.76 µM against the 15-LOX enzyme, showcasing its potential in mitigating oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial potential of this compound extends to various pathogens. Studies have indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. Specifically, it has been effective against multidrug-resistant strains of Staphylococcus aureus, highlighting its relevance in addressing antibiotic resistance .
Table 2: Antimicrobial Activity of this compound
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Limited |
Immunomodulatory Effects
Research indicates that this compound may also play a role in immunomodulation. It has been shown to activate immune responses in specific lymphocyte populations, suggesting its potential utility in enhancing immune function or as an adjunctive therapy in immunocompromised patients .
Conclusion and Future Directions
The multifaceted applications of this compound underscore its importance in biomedical research. Its antitumoral, antimalarial, antioxidant, antimicrobial, and immunomodulatory properties position it as a promising candidate for drug development. Future studies should focus on elucidating the precise mechanisms of action and optimizing its pharmacological profiles to facilitate clinical applications.
Continued exploration into the synthesis and modification of this compound may yield derivatives with enhanced efficacy and specificity for targeted therapies in cancer treatment and infectious diseases.
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(4aS,6aS,12aR,12bS)-9,10-dihydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-12-one |
InChI |
InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)16(19)6-9-21(4)18(20)17(24)12-10-13(22)14(23)11-15(12)25-21/h10-11,16,18,22-23H,5-9H2,1-4H3/t16-,18+,20-,21-/m0/s1 |
Clave InChI |
UVKYMKMZOUXEAN-OFCAXSSNSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2C(=O)C4=CC(=C(C=C4O3)O)O)C)C)C |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C(=O)C4=CC(=C(C=C4O3)O)O)C)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3(C2C(=O)C4=CC(=C(C=C4O3)O)O)C)C)C |
Sinónimos |
(-)-15-oxopuupehenol 15-oxopuupehenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















